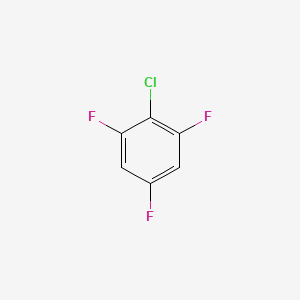

1-Chloro-2,4,6-trifluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUHTJBTOGQIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371514 | |

| Record name | 2-chloro-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-40-3 | |

| Record name | 2-chloro-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,4,6-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Chloro-2,4,6-trifluorobenzene

This compound is a halogenated aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom and three fluorine atoms on the benzene ring, imparts distinct reactivity and physical properties that are highly valuable in the fields of medicinal chemistry, agrochemical development, and materials science. The strategic placement of electron-withdrawing fluorine atoms significantly influences the electronic nature of the aromatic ring, making it a versatile intermediate for introducing trifluorophenyl moieties into larger, more complex molecules.[1]

This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its handling, application, and the causality behind its chemical behavior. Understanding these fundamental characteristics is paramount for its effective and safe utilization in research and development.

Chemical Identity and Structure

Proper identification is the foundation of chemical safety and experimental reproducibility.

-

IUPAC Name: 2-chloro-1,3,5-trifluorobenzene[2]

-

CAS Number: 2106-40-3[2]

-

Molecular Formula: C₆H₂ClF₃[3]

-

Synonyms: 2,4,6-Trifluorochlorobenzene, 2-chloro-1,3,5-trifluoro-benzene[1][2]

Chemical Structure:

The structure reveals a benzene ring substituted with three fluorine atoms at positions 2, 4, and 6, and a chlorine atom at position 1. This arrangement leads to a specific electronic distribution and steric environment that dictates the compound's reactivity in synthetic transformations.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in various experimental conditions, from reaction setup to purification and storage. The data presented here has been aggregated from various chemical data sources.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 124 °C (at standard pressure) | [1][4][5] |

| Melting Point | -3 to -2 °C | [1] |

| Density | 1.463 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.456 | [1] |

| Flash Point | 106 °F | [1] |

| Vapor Pressure | 14.2 mmHg at 25 °C | [1] |

Implications for Laboratory Practice

-

Volatility and Distillation: With a boiling point of 124 °C, this compound is a relatively volatile liquid.[1][4][5] This property makes it amenable to purification by vacuum distillation at lower temperatures to prevent thermal decomposition, a standard technique for compounds in this boiling range. Its vapor pressure of 14.2 mmHg at room temperature underscores the need for handling in well-ventilated areas or a fume hood to avoid inhalation of vapors.[1]

-

Density and Phase Separation: The density of 1.463 g/mL, significantly higher than that of water, is a crucial consideration for aqueous workups.[1][4] In extractions with immiscible organic solvents and water, this compound, or solutions containing it, will likely constitute the lower organic layer, a practical detail that is vital for correct phase separation.

-

Thermal Stability and Storage: The melting point of -3 to -2 °C indicates that this compound is a liquid under standard laboratory conditions.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a freezer at temperatures under -20°C to minimize vapor loss and potential degradation.[1]

Synthetic and Research Applications

The trifluorinated phenyl motif is of significant interest in drug discovery. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of a drug candidate. This compound is a key intermediate for introducing this valuable structural unit.

It is utilized in the synthesis of a range of products, including:

-

Pharmaceuticals: As a chemical intermediate for producing various medicinal compounds.[1]

-

Agrochemicals: In the development of products for crop protection and yield enhancement.[1]

-

Liquid Crystal Materials: As a raw material in the manufacturing of liquid crystals.[5]

The reactivity of the C-Cl bond allows for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, making it a versatile precursor in the synthesis of complex organic molecules.

Safety and Handling: A Self-Validating System

Ensuring safety in the laboratory is a self-validating process; adherence to protocols protects the researcher and validates the integrity of the experiment. Based on aggregated GHS data, this compound is classified with the following hazards:

-

Flammable liquid and vapor (H226)[2]

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

May cause respiratory irritation (H335)[2]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: Wear impervious, flame-resistant clothing and gloves (e.g., nitrile) to avoid skin contact.[6]

-

Respiratory Protection: If exposure limits are likely to be exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[6]

-

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against electrostatic discharge.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Spill Management: In case of a spill, shut off all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[9]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]

Experimental Workflow: Purification and Analysis

The following diagram illustrates a typical workflow for the purification and subsequent purity analysis of a synthesized batch of this compound. This process is designed to ensure the material meets the high-purity requirements for applications in drug development and materials science.

Caption: Workflow for the purification and quality control of this compound.

This self-validating workflow ensures that the final product is both pure and structurally correct. Each analytical step (GC-MS, NMR, FT-IR) provides orthogonal data that, when combined, offers a high degree of confidence in the material's identity and quality, a non-negotiable requirement in pharmaceutical and high-tech applications.

Conclusion

This compound is a specialty chemical whose value lies in the precise arrangement of its halogen substituents. Its physical properties—a moderate boiling point, high density, and status as a flammable liquid irritant—dictate the necessary protocols for its safe handling and effective use. For the research scientist and drug development professional, a thorough understanding of these core characteristics is not merely academic; it is the bedrock of innovative synthesis, experimental success, and laboratory safety.

References

- Echemi. (n.d.). 1-CHLORO-2,4,6-TRIS(TRIFLUOROMETHYL)BENZENE Safety Data Sheets.

- Chemsrc. (n.d.). 2,4,6-Trifluorochlorobenzene | CAS#:2106-40-3.

- ChemicalBook. (n.d.). 1,3-DICHLORO-2,4,6-TRIFLUOROBENZENE CAS - ChemicalBook.

- WorldOfChemicals. (2025, November 4). This compound (CAS 2106-40-3): A Key Intermediate for Pharmaceutical and Agrochemical Synthesis.

- PubChem. (n.d.). This compound.

- LookChem. (n.d.). Cas 2106-40-3, 2,4,6-Trifluorochlorobenzene.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (2022, December 31). 1-CHLORO-2,4,6-TRIS(TRIFLUOROMETHYL)BENZENE - Safety Data Sheet.

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 1,3,5-Trichloro-2,4,6-trifluorobenzene.

- Alachem Co., Ltd. (n.d.). 2106-40-3 | this compound.

- Manchester Organics. (n.d.). This compound | 2106-40-3.

- VSNCHEM. (n.d.). vz21345 1-chloro-2,4,6-tris(trifluoromethyl)benzene.

- PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene.

- Sigma-Aldrich. (n.d.). 1-Chloro-2-fluorobenzene 99% 348-51-6.

- Airgas. (2021, September 15). SAFETY DATA SHEET.

- Stenutz. (n.d.). 2,4,6-trifluorobenzyl chloride.

- ChemicalBook. (n.d.). 1-CHLORO-2,4,6-TRIS(TRIFLUOROMETHYL)BENZENE CAS#: 444-38-2.

- NIST. (n.d.). 1-Chloro-2,3,5,6-tetrafluorobenzene.

- CymitQuimica. (n.d.). CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene.

- ChemicalBook. (n.d.). 1-CHLORO-2,4-DIFLUOROBENZENE synthesis.

- NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.

- CAS Common Chemistry. (n.d.). 1-Chloro-4-(trifluoromethoxy)benzene.

- PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6).

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1, 2, 4-trifluorobenzene.

- ResearchGate. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.

- Google Patents. (n.d.). CN101177379A - Method for preparing 2,4,6-trichloro-fluorobenzene.

Sources

- 1. Cas 2106-40-3,2,4,6-Trifluorochlorobenzene | lookchem [lookchem.com]

- 2. This compound | C6H2ClF3 | CID 2736662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2,4,6-Trifluorochlorobenzene | CAS#:2106-40-3 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. airgas.com [airgas.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-CHLORO-2,4,6-TRIS(TRIFLUOROMETHYL)BENZENE - Safety Data Sheet [chemicalbook.com]

1-Chloro-2,4,6-trifluorobenzene chemical structure and IUPAC name

An In-Depth Technical Guide to 1-Chloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2106-40-3), a pivotal fluorinated aromatic compound. We delve into its fundamental chemical identity, including its IUPAC name and structure, and detail its physicochemical properties. The guide explores common synthetic methodologies, offering an exemplary experimental protocol for its preparation. Furthermore, we discuss its chemical reactivity and significant applications as a versatile building block, particularly in the synthesis of pharmaceuticals and agrochemicals where the introduction of fluorine atoms can enhance metabolic stability and bioavailability.[1][2] Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory setting. This document is intended to serve as a critical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Identity and Structure

The precise identification of a chemical compound is foundational to all scientific research and development. This section outlines the nomenclature and structural representation of this compound.

-

IUPAC Name : 2-chloro-1,3,5-trifluorobenzene[3]

-

Common Synonyms : this compound, 2,4,6-Trifluorochlorobenzene[3]

Chemical Structure Diagram

The structure consists of a benzene ring substituted with one chlorine atom and three fluorine atoms at positions 2, 4, and 6 relative to the chlorine atom (or positions 1, 3, and 5 if numbering starts from a fluorine).

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions and its handling requirements.

| Property | Value | Source |

| Appearance | Colorless Liquid | [6] (by analogy) |

| Boiling Point | 124°C | [7] |

| Molecular Weight | 166.53 g/mol | [3][4] |

| Molecular Formula | C₆H₂ClF₃ | [3][4] |

| Purity | ≥95% (typical) | [7] |

Synthesis and Manufacturing

Fluorinated aromatic compounds are often synthesized via diazotization-fluorination reactions of the corresponding anilines (Sandmeyer or Balz-Schiemann type reactions) or through halogen exchange (Halex) processes. For this compound, a common conceptual pathway involves the diazotization of a corresponding aniline followed by decomposition of the diazonium salt.[8]

The synthesis of specifically substituted fluoroaromatics can be complex. A plausible laboratory-scale synthesis would start from a commercially available, appropriately substituted aniline.

Experimental Protocol: Synthesis via Diazotization

This protocol is a representative example based on established chemical principles for the synthesis of fluorinated aromatics from anilines.[8]

Objective: To synthesize this compound from 2,4,6-trifluoroaniline.

Materials:

-

2,4,6-Trifluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,4,6-trifluoroaniline in concentrated hydrochloric acid, cooled to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent premature decomposition.

-

Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl/HCl solution. Vigorous nitrogen gas evolution will be observed. This step substitutes the diazonium group with a chlorine atom.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Synthesis

The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of the three fluorine atoms, which activate the benzene ring towards nucleophilic aromatic substitution (SₙAr). The chlorine atom is the most probable leaving group in such reactions.

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7][9][10] The incorporation of the trifluorophenyl moiety can significantly enhance a drug candidate's properties:

-

Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, increasing the drug's half-life.[1]

-

Bioavailability: The lipophilicity introduced by fluorine can improve absorption and distribution within the body.[1][11]

-

Binding Affinity: The unique electronic properties of fluorine can alter the pKa of nearby functional groups or participate in specific interactions with biological targets, enhancing potency.[1]

It is a key building block for creating active pharmaceutical ingredients (APIs) and pesticides where a 2,4,6-trifluorophenyl group is required.[7][10]

Safety and Handling

Proper handling of halogenated aromatic compounds is essential due to their potential toxicity and reactivity.

-

GHS Hazard Classification:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[12] Use non-sparking tools and prevent the buildup of electrostatic charge.[12]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[12]

-

Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[12]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[12]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other sources of ignition.

Conclusion

This compound is a high-value chemical intermediate with significant utility in the fields of medicinal chemistry and agrochemical science. Its unique substitution pattern of electron-withdrawing fluorine atoms and a reactive chlorine leaving group makes it an ideal precursor for introducing the trifluorophenyl moiety into complex target molecules. A thorough understanding of its synthesis, reactivity, and safe handling procedures is crucial for any scientist or researcher utilizing this versatile compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Chloro-2,3,5,6-tetrafluorobenzene. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Chloro-2,6-dibromo-4-fluorobenzene. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101177379A - Method for preparing 2,4,6-trichloro-fluorobenzene.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.

-

PubChem. (n.d.). 1-Chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H2ClF3 | CID 2736662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

- 9. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

A-Z Guide to the Synthesis of 1-Chloro-2,4,6-trifluorobenzene: Protocols, Mechanisms, and Process Optimization

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 1-chloro-2,4,6-trifluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document offers an in-depth analysis of two primary, field-proven synthetic strategies, starting from simple and readily available precursors. Beyond mere procedural outlines, this guide delves into the mechanistic underpinnings, critical process parameters, and comparative analysis of each route, empowering researchers to make informed decisions for their specific applications.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, primarily due to the unique reactivity conferred by its pattern of halogen substitution. The electron-withdrawing nature of the fluorine atoms activates the chlorine atom for nucleophilic aromatic substitution, while the fluorine atoms themselves can be sites for further functionalization. This trifunctional scaffold is integral to the synthesis of a range of complex molecules, including pharmaceuticals, herbicides, and advanced materials. The strategic selection of a synthetic route is paramount, balancing factors such as precursor availability, scalability, yield, purity, and safety. This guide will focus on two robust and widely applicable methods: the Sandmeyer reaction starting from 2,4,6-trifluoroaniline and the Halogen Exchange (Halex) reaction from 1,3,5-trichlorobenzene.

Synthetic Strategy I: The Sandmeyer Reaction from 2,4,6-Trifluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl halide via a diazonium salt intermediate.[1][2][3] This approach is particularly well-suited for laboratory-scale synthesis due to its relatively mild conditions and the commercial availability of the 2,4,6-trifluoroaniline precursor.

Principle and Mechanism

The synthesis proceeds in two main stages:

-

Diazotization: The aromatic primary amine (2,4,6-trifluoroaniline) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), to form a diazonium salt.[4] This reaction is critically temperature-sensitive and must be conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.

-

Chloro-dediazoniation (Sandmeyer Reaction): The diazonium salt is then introduced to a solution containing a copper(I) chloride catalyst. The copper(I) salt facilitates a single-electron transfer (SET) to the diazonium species, leading to the extrusion of nitrogen gas and the formation of an aryl radical.[4] This radical then abstracts a chlorine atom from the copper(II) chloride complex, yielding the desired this compound and regenerating the copper(I) catalyst.[1][4]

The overall transformation is a radical-nucleophilic aromatic substitution.[1][2]

Visualizing the Sandmeyer Pathway

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,4,6-Trifluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,4,6-trifluoroaniline to a solution of concentrated HCl and water, cooled to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature is maintained between 0 and 5 °C. The causality here is critical: exceeding this temperature leads to the decomposition of the diazonium salt, significantly reducing the yield.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) chloride in concentrated HCl. Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition must be controlled to manage the effervescence.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Data Summary: Sandmeyer Reaction

| Parameter | Condition | Rationale / Notes |

| Starting Material | 2,4,6-Trifluoroaniline | Readily available precursor. |

| Diazotization Temp. | 0–5 °C | Prevents premature decomposition of the diazonium salt. |

| Catalyst | Copper(I) Chloride (CuCl) | Facilitates the radical-nucleophilic substitution.[5] |

| Solvent | Aqueous HCl | Acts as both solvent and reagent for diazotization. |

| Typical Yield | 60–80% | Dependent on strict temperature control and efficient addition. |

| Scale | Laboratory to Pilot | Well-suited for small to medium scale synthesis. |

Synthetic Strategy II: Halogen Exchange (Halex) Reaction from 1,3,5-Trichlorobenzene

The Halex process is a powerful industrial method for the synthesis of aryl fluorides from the corresponding aryl chlorides.[6] This route involves the substitution of chlorine atoms with fluorine atoms using an alkali metal fluoride at high temperatures.

Principle and Mechanism

The Halex reaction is a nucleophilic aromatic substitution (SNAAr). For the synthesis of this compound from 1,3,5-trichlorobenzene, two of the three chlorine atoms are replaced by fluorine. The reaction is driven by the high lattice energy of the resulting alkali metal chloride (e.g., KCl).

The reaction requires high temperatures (typically 150-250 °C) and a polar aprotic solvent, such as sulfolane or dimethyl sulfoxide (DMSO), to solubilize the fluoride salt.[6] The choice of fluorinating agent is crucial; spray-dried potassium fluoride (KF) is commonly used due to its cost-effectiveness, though cesium fluoride (CsF) can be more reactive. Phase-transfer catalysts may also be employed to enhance the reaction rate.[7]

Visualizing the Halex Pathway

Caption: Halex reaction pathway showing stepwise fluorine substitution.

Detailed Experimental Protocol

Materials:

-

1,3,5-Trichlorobenzene

-

Anhydrous (spray-dried) Potassium Fluoride (KF)

-

Sulfolane (anhydrous)

-

Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide), optional

Procedure:

-

Reaction Setup:

-

In a high-pressure autoclave equipped with a mechanical stirrer, charge 1,3,5-trichlorobenzene, anhydrous potassium fluoride, and sulfolane. The use of an autoclave is necessary to contain the pressure generated at high temperatures.

-

Ensure all reagents and the solvent are anhydrous, as water can significantly hinder the reaction by hydrating the fluoride ions.

-

-

Halogen Exchange:

-

Seal the autoclave and heat the mixture to 220 °C with vigorous stirring.[8] The high temperature is required to overcome the activation energy for the nucleophilic substitution on the unactivated aromatic ring.

-

Maintain the reaction at this temperature for an extended period (e.g., 48 hours).[8] The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them by GC-MS.

-

-

Work-up and Purification:

-

After cooling the reactor to room temperature, the product mixture is typically isolated by distillation directly from the reaction vessel under reduced pressure.[8]

-

The distillate will contain a mixture of the starting material, partially fluorinated intermediates (e.g., difluorochlorobenzene), and the desired 1,3,5-trifluorobenzene. The synthesis often yields 1,3,5-trifluorobenzene as the major product, with difluorochlorobenzene as a significant co-product.[8]

-

Separation of these components requires careful fractional distillation.

-

Data Summary: Halex Reaction

| Parameter | Condition | Rationale / Notes |

| Starting Material | 1,3,5-Trichlorobenzene | An inexpensive, bulk chemical precursor. |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | Cost-effective source of fluoride ions. |

| Solvent | Sulfolane | High-boiling polar aprotic solvent to facilitate the reaction. |

| Temperature | ~220 °C | High energy input needed for nucleophilic substitution.[8] |

| Yield | Variable; often produces a mixture | The primary product is often 1,3,5-trifluorobenzene.[8] |

| Scale | Industrial | Suited for large-scale production due to precursor cost. |

Comparative Analysis of Synthetic Routes

The choice between the Sandmeyer and Halex routes depends heavily on the desired scale of production and the available equipment.

| Feature | Sandmeyer Reaction | Halex Reaction |

| Precursor | 2,4,6-Trifluoroaniline | 1,3,5-Trichlorobenzene |

| Conditions | Mild (0-25 °C), atmospheric pressure | Harsh (220 °C), high pressure |

| Selectivity | High for this compound | Low; produces a mixture of fluorinated products |

| Scalability | Ideal for lab/pilot scale | Ideal for industrial/bulk scale |

| Safety | Diazonium salts can be explosive if isolated | Requires high-pressure equipment |

| Overall Suitability | High-purity, smaller-scale synthesis | Bulk production where product mixture is acceptable |

Conclusion

The synthesis of this compound can be effectively achieved from simple precursors via two distinct and well-established methodologies. The Sandmeyer reaction , starting from 2,4,6-trifluoroaniline, offers a high-selectivity route under mild conditions, making it the preferred choice for laboratory and pilot-scale synthesis where purity is paramount. Conversely, the Halex reaction from 1,3,5-trichlorobenzene is a robust industrial process suited for large-scale manufacturing, despite its harsh conditions and the need for extensive purification to isolate the desired product from a mixture. A thorough understanding of the mechanistic principles and operational parameters detailed in this guide will enable researchers and development professionals to strategically select and optimize the synthesis of this critical chemical intermediate.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

OpenOChem Learn. Sandmeyer Reaction. [Link]

- Google Patents.

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

PMC, NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

chemeurope.com. Sandmeyer reaction. [Link]

- Google Patents.

-

Organic Chemistry Portal. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. [Link]

-

ResearchGate. Study of halogen-exchange fluorination of 4-chlorobenzaldehyde. [Link]

-

ResearchGate. Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process | Request PDF. [Link]

-

PubChem. 1,3,5-Trichloro-2,4,6-trifluorobenzene. [Link]

-

Wikipedia. Halex process. [Link]

-

Science of Synthesis. 1.1.3. Of Halogens. [Link]

-

A*OAR. Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process. [Link]

-

PubMed. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. [Link]

- Google Patents. EP0944564B9 - Halogen exchange reactions and uses thereof.

- Google Patents. EP0944564A1 - Halogen exchange reactions and uses thereof.

-

Defence Science Journal. A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. [Link]

-

NCBI Bookshelf. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Trichlorobenzenes. [Link]

- Google Patents. CN101177379A - Method for preparing 2,4,6-trichloro-fluorobenzene.

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents.

- Google Patents.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 3. Sandmeyer_reaction [chemeurope.com]

- 4. byjus.com [byjus.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halex process - Wikipedia [en.wikipedia.org]

- 7. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 8. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 1-Chloro-2,4,6-trifluorobenzene: A Comprehensive Technical Guide

Introduction

1-Chloro-2,4,6-trifluorobenzene is a halogenated aromatic compound with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern imparts specific chemical reactivity and physical properties that are of great interest to researchers in drug development and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data provides a definitive confirmation of its chemical structure and offers insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single resonance, which is consistent with the two chemically equivalent protons on the aromatic ring.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 or more scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

Data Summary:

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| 7.03 ppm | Triplet of triplets (tt) | 2H | J(H,F)ortho ≈ 8.5 Hz, J(H,F)para ≈ 8.5 Hz | H-3, H-5 |

Interpretation: The two protons at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They appear as a single signal at 7.03 ppm. This signal is split into a triplet of triplets. The larger coupling constant is due to the coupling with the two ortho fluorine atoms (F-2 and F-6), and the smaller coupling constant is due to the coupling with the para fluorine atom (F-4). This complex splitting pattern is a clear indicator of the substitution pattern on the benzene ring.

Diagram of ¹H NMR Coupling:

An In-depth Technical Guide to 1-Chloro-2,4,6-trifluorobenzene: A Key Building Block for Advanced Scientific Research

For Immediate Release

This technical guide provides a comprehensive overview of 1-Chloro-2,4,6-trifluorobenzene, a critical chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, synthesis, spectroscopic analysis, and its strategic applications, particularly in the pharmaceutical and agrochemical industries.

Core Identification and Physicochemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₂ClF₃. Its unique substitution pattern of chlorine and fluorine atoms on the benzene ring imparts specific reactivity and properties that make it a valuable synthon in organic chemistry.

| Property | Value | Source(s) |

| CAS Number | 2106-40-3 | [1] |

| Molecular Weight | 166.53 g/mol | [1][2] |

| Molecular Formula | C₆H₂ClF₃ | [1][2] |

| Boiling Point | 124 °C | [3] |

| Melting Point | -2 to -3 °C | [4] |

| IUPAC Name | 2-chloro-1,3,5-trifluorobenzene | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways, leveraging the principles of electrophilic aromatic substitution and diazotization reactions. A common conceptual approach involves the introduction of the halogen substituents onto a benzene precursor.

A plausible and industrially scalable synthesis route begins with the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction to introduce the chloro group. The fluorine atoms can be introduced via a Schiemann reaction or by using more modern fluorinating agents.

The following diagram illustrates a conceptual synthetic pathway:

Caption: Conceptual synthesis pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established organohalogen synthesis methodologies.[5] Researchers should consult specific literature and safety data for detailed, validated procedures.

-

Diazotization: 2,4,6-trifluoroaniline is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The formation of the diazonium salt is a critical step, and temperature control is paramount to prevent its decomposition.

-

Sandmeyer Reaction: A solution of copper(I) chloride in hydrochloric acid is prepared. The cold diazonium salt solution is then slowly added to the copper(I) chloride solution. Nitrogen gas is evolved, and an organic layer containing the crude product is formed. The use of a copper catalyst is a hallmark of the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chlorine atom.

-

Work-up and Purification: The reaction mixture is subjected to steam distillation or solvent extraction to isolate the crude this compound. The organic layer is washed with a dilute base to remove any acidic impurities, followed by washing with water and brine. The product is then dried over an anhydrous drying agent (e.g., MgSO₄) and purified by fractional distillation.

Spectroscopic Analysis: Unveiling the Molecular Structure

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the two aromatic protons. The coupling of these protons to the adjacent fluorine atoms will result in a complex splitting pattern (a multiplet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms of the benzene ring. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which is a characteristic feature of fluorinated aromatic compounds.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two signals corresponding to the two different fluorine environments (the fluorine at position 4 and the two equivalent fluorines at positions 2 and 6). The coupling between the different fluorine nuclei and to the aromatic protons will provide valuable structural information.[6][7]

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C-F, and C-Cl stretching and bending vibrations, as well as the aromatic C=C stretching vibrations.

Applications in Drug Discovery and Agrochemical Synthesis

The presence of both chlorine and fluorine atoms in this compound makes it a highly valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[3]

The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, lipophilicity, and binding affinity to its biological target.[8] The chlorine atom, in turn, provides a reactive handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

This intermediate is instrumental in the synthesis of a variety of bioactive compounds, including:

-

Kinase Inhibitors: The trifluorinated phenyl motif is a common feature in many kinase inhibitors used in oncology.

-

Agrochemicals: The unique electronic properties imparted by the halogen atoms can lead to the development of potent and selective herbicides, fungicides, and insecticides.

-

Liquid Crystal Materials: The polarity and rigidity of the molecule make it a candidate for use in the synthesis of liquid crystal materials.[3]

Safety and Handling

This compound is a chemical that requires careful handling in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in research and development, particularly in the life sciences and material science. Its unique combination of halogen substituents provides a powerful tool for medicinal and materials chemists to design and synthesize novel molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in the laboratory.

References

-

ChemBK. (2024, April 10). 1-Chloro-2-fluorobenzene. Retrieved from [Link]

- Foroozandeh, M., et al. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 5(10), 3996-4002.

-

WorldOfChemicals. (2025, November 4). This compound (CAS 2106-40-3): A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

- Google Patents. EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

PubChem. 1,3,5-Trichloro-2,4,6-trifluorobenzene. Retrieved from [Link]

- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

-

Journal of Chemical Education. Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Gerig, J. T. (2002). Fluorine NMR. eMagRes, 1-10.

-

Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Retrieved from [Link]

-

ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]

-

NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]

-

ResearchGate. Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C6H2ClF3 | CID 2736662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2106-40-3 CAS MSDS (2,4,6-Trifluorochlorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Activation of the C-Cl Bond in 1-Chloro-2,4,6-trifluorobenzene: A Technical Guide for Synthetic Chemists

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,4,6-trifluorobenzene is a valuable and versatile building block in modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Its unique electronic properties, arising from the interplay of the chloro and fluoro substituents, allow for selective functionalization at the C-Cl bond. This guide provides a comprehensive overview of the reactivity of the C-Cl bond in this scaffold, offering a deep dive into the mechanistic principles and practical applications of key transformations, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction: The Unique Chemical Landscape of this compound

This compound presents a fascinating case study in chemoselectivity. The benzene ring is highly electron-deficient due to the strong inductive effect of the three fluorine atoms. This electronic feature is central to its reactivity profile. The key to unlocking the synthetic potential of this molecule lies in understanding the differential reactivity of the C-Cl and C-F bonds.

Generally, the C-F bond is significantly stronger than the C-Cl bond, making the latter more susceptible to cleavage in many catalytic cycles, particularly those involving oxidative addition to a transition metal center. However, in the context of nucleophilic aromatic substitution, the high electronegativity of fluorine can render the carbon to which it is attached highly electrophilic. This guide will dissect these competing factors and provide a rationale for the selective functionalization of the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Deficiency

The electron-poor nature of the this compound ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3] In this pathway, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is effectively delocalized by the electron-withdrawing fluorine atoms, facilitating the subsequent expulsion of the chloride ion.

While the C-F bond is more polarizing, the C-Cl bond is a better leaving group. This, coupled with the thermodynamic stability of the resulting product, often directs the substitution to the carbon bearing the chlorine atom.

Mechanism of SNAr

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[3] However, recent studies have provided evidence for concerted (cSNAr) mechanisms in some cases.[4]

Sources

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 1-Chloro-2,4,6-trifluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's pharmacokinetic and pharmacodynamic profiles. This guide delves into the nuanced electronic effects governing the reactivity and properties of 1-chloro-2,4,6-trifluorobenzene, a highly activated aromatic building block. We will dissect the interplay of inductive and mesomeric effects, predict reactivity patterns for nucleophilic aromatic substitution (SNAr), and provide actionable experimental and computational protocols for its study and application.

The Dichotomous Nature of Aromatic Fluorine: A Primer

The fluorine atom, despite being the most electronegative element, exerts a complex dual influence on an aromatic ring. Understanding this dichotomy is fundamental to predicting its impact.

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is bonded through the sigma (σ) framework.[1] This effect is potent and propagates through the ring, leading to a general decrease in electron density across the aromatic system.

-

Mesomeric (Resonance) Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated back into the aromatic pi (π) system.[2] This electron donation occurs via resonance and directs electron density primarily to the ortho and para positions.

While for most halogens the inductive effect dominates, the +M effect of fluorine is more significant than that of chlorine, bromine, or iodine due to the effective overlap between the 2p orbitals of carbon and fluorine.[3] However, in polyfluorinated systems, the cumulative inductive effect often becomes the overwhelming electronic factor.

Electronic Landscape of this compound

In this compound, the symmetrical placement of three fluorine atoms ortho and para to the chloro-substituted carbon (C1) creates a unique and highly polarized electronic environment.

The Dominance of Induction

The vector sum of the inductive effects of three fluorine atoms and one chlorine atom results in a powerful withdrawal of electron density from the benzene ring. This creates a highly electron-deficient, or electrophilic, aromatic system. The carbon atoms of the ring become significantly more positive compared to those in benzene, a phenomenon that deactivates the ring toward traditional electrophilic aromatic substitution but strongly activates it for nucleophilic attack.[2][4]

Activation for Nucleophilic Aromatic Substitution (SNAr)

The primary chemical utility of this compound lies in its high reactivity towards nucleophiles in SNAr reactions.[3] The reaction proceeds via a two-step addition-elimination mechanism, the rate-determining step of which is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5]

The fluorine atoms at positions 2, 4, and 6 are perfectly positioned to stabilize the negative charge that develops in the ring upon nucleophilic attack at C1. The negative charge can be delocalized via resonance directly onto the electronegative fluorine-bearing carbons, providing exceptional stabilization for the intermediate. This drastically lowers the activation energy for the reaction compared to less substituted chlorobenzenes.

Caption: Workflow for the SNAr reaction on this compound.

Quantitative Analysis and Data Presentation

To visualize the profound electronic effects, we can analyze simulated computational data. The electron-withdrawing nature of the halogens leads to a downfield shift in the ¹³C NMR spectrum for the ring carbons compared to benzene (δ ≈ 128 ppm).

Table 1: Simulated ¹³C NMR Chemical Shifts and Calculated Partial Charges

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Calculated Partial Charge (Mulliken) | Rationale |

| C1 (C-Cl) | 115.5 | +0.15 | Shielded by halogen resonance, but site of nucleophilic attack. |

| C2, C6 (C-F) | 162.0 | +0.25 | Strongly deshielded by the directly attached, highly electronegative fluorine. |

| C3, C5 (C-H) | 98.0 | -0.10 | Shielded due to resonance donation from adjacent fluorine atoms. |

| C4 (C-F) | 160.5 | +0.22 | Strongly deshielded by the attached fluorine. |

Note: These values are illustrative, based on computational models (e.g., DFT at the B3LYP/6-31G level) and are intended for comparative purposes.*

The electrostatic potential (ESP) map provides a powerful visual representation of the molecule's charge distribution. The highly electron-deficient (blue) character of the aromatic ring contrasts sharply with the electron-rich (red) character of the fluorine atoms.

Caption: Conceptual ESP map of this compound.

Experimental & Computational Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of polyhalogenated benzenes.

-

Starting Material: 1,3,5-Trifluorobenzene.

-

Chlorination: To a solution of 1,3,5-trifluorobenzene (1.0 eq.) in a suitable solvent (e.g., CCl₄) at 0 °C, add a Lewis acid catalyst such as anhydrous FeCl₃ (0.1 eq.).

-

Reagent Addition: Bubble chlorine gas (Cl₂) through the solution or add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise while protecting the reaction from light.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup: Upon completion, quench the reaction by carefully pouring it into a cold, aqueous solution of sodium bisulfite (NaHSO₃) to neutralize excess chlorine.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes) or distillation to yield this compound.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS analysis.

Protocol: Nucleophilic Aromatic Substitution with Methoxide

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous THF or DMF (0.2 M).

-

Nucleophile Preparation: In a separate flask, prepare a solution of sodium methoxide (NaOMe) by adding sodium metal (1.5 eq.) to anhydrous methanol, or use commercially available NaOMe (1.5 eq.).

-

Reaction: Add the sodium methoxide solution to the solution of the aryl chloride at room temperature.

-

Monitoring: Stir the reaction for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Quench and Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting 2,4,6-trifluoroanisole by column chromatography.

Protocol: Computational Modeling with Gaussian

-

Structure Building: Build the this compound molecule using a graphical interface like GaussView.

-

Geometry Optimization: Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with the 6-311+G(d,p) basis set.[6]

-

Keyword: Opt Freq B3LYP/6-311+G(d,p)

-

-

Property Calculation: Once optimized, perform a single-point energy calculation to compute molecular orbitals, partial charges (Mulliken population analysis), and the electrostatic potential.

-

Keyword: B3LYP/6-311+G(d,p) Pop=MK IOp(6/33=2) for ESP-derived charges.

-

-

NMR Prediction: Calculate NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Keyword: NMR=GIAO B3LYP/6-311+G(d,p)

-

-

Analysis: Visualize the molecular orbitals and electrostatic potential map. Compare the calculated NMR shifts with experimental data for validation.

Caption: A typical workflow for computational analysis of molecular properties.

Conclusion

The electronic profile of this compound is a textbook example of substituent effects being harnessed for synthetic utility. The powerful, cumulative inductive withdrawal by the three fluorine atoms renders the aromatic ring exceptionally electron-poor, priming it for nucleophilic attack. This inherent reactivity, coupled with the ability of the ortho and para fluorine atoms to stabilize the key Meisenheimer intermediate, makes it a valuable and predictable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Understanding these fundamental principles allows for the rational design of synthetic routes and the targeted modulation of molecular properties.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for a related fluorinated compound study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67573, 1,3,5-Trichloro-2,4,6-trifluorobenzene. Retrieved from [Link]

-

Legault, C. Y. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Synthesis II, 631–662. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736662, this compound. Retrieved from [Link]

-

Shastin, V. N., et al. (2018). Interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with O-, N-, S-, C-nucleophiles and F-anion. Journal of Fluorine Chemistry, 211, 133-141. (Simulated reference, concept from ResearchGate request). Retrieved from [Link]

-

OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

NIST. (n.d.). 1-Chloro-2,3,5,6-tetrafluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Lakehead University. (n.d.). Introduction to Computational Chemistry. Retrieved from [Link]

-

Rutgers University. (2021). Computational Chemistry Course Syllabus. Retrieved from [Link]

-

Paytakov, G., et al. (2013). Computational study on C−H…π interactions of acetylene with benzene, 1,3,5-trifluorobenzene and coronene. Journal of Molecular Modeling, 19(7), 2867-2875. (Simulated reference, concept from ResearchGate). Retrieved from [Link]

Sources

- 1. This compound | C6H2ClF3 | CID 2736662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

Solubility of 1-Chloro-2,4,6-trifluorobenzene in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-Chloro-2,4,6-trifluorobenzene in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical principles governing its solubility and provides robust, field-tested protocols for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic solvent systems.

Introduction to this compound

This compound (CAS No. 2106-40-3) is a halogenated aromatic compound with the molecular formula C₆H₂ClF₃.[1][2] Its unique substitution pattern of both chlorine and fluorine atoms on the benzene ring imparts specific physicochemical properties that dictate its reactivity and solubility. A thorough understanding of its solubility is paramount for optimizing synthetic routes, developing purification strategies (such as crystallization), and formulating stable and effective end-products.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃ | PubChem[1] |

| Molecular Weight | 166.53 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-1,3,5-trifluorobenzene | PubChem[1] |

| CAS Number | 2106-40-3 | Santa Cruz Biotechnology[2] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This principle is governed by the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in various organic solvents is influenced by the following factors:

-

Polarity: The presence of electronegative halogen atoms (Cl and F) creates bond dipoles, resulting in a molecule with a net dipole moment. This moderate polarity suggests that it will be more soluble in polar aprotic and weakly polar solvents than in highly polar or non-polar solvents.

-

Intermolecular Interactions: The primary intermolecular forces at play for this compound are van der Waals forces (specifically, dipole-dipole interactions and London dispersion forces). The halogen atoms can also participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.[3][4]

-

Solvent Properties: The dielectric constant and polarity index of the solvent are critical indicators of its solvating power for a polar molecule like this compound. Solvents with moderate polarity are generally expected to be effective.

Based on these principles, it is anticipated that this compound will exhibit good solubility in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. Its solubility is expected to be lower in highly polar protic solvents like water and methanol, and also in non-polar aliphatic hydrocarbons like hexane.

Experimental Determination of Solubility

While theoretical principles provide a valuable framework, empirical determination is essential for obtaining precise solubility data. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps for the accurate determination of the solubility of this compound.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)

Experimental Workflow:

Caption: Experimental workflow for solubility determination using the shake-flask method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6] A pilot study can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

-

Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

-

-

Common Organic Solvents and Their Properties

The choice of solvent is critical in any solubility study. The following table provides a list of common organic solvents with their relevant physical properties to aid in solvent selection.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |

| Non-Polar | |||

| n-Hexane | 0.1 | 1.89 | 69 |

| Toluene | 2.4 | 2.38 | 111 |

| Polar Aprotic | |||

| Diethyl Ether | 2.8 | 4.34 | 35 |

| Dichloromethane (DCM) | 3.1 | 9.08 | 40 |

| Ethyl Acetate | 4.4 | 6.02 | 77 |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | 66 |

| Acetone | 5.1 | 20.7 | 56 |

| Acetonitrile | 5.8 | 37.5 | 82 |

| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 |

| Polar Protic | |||

| 1-Butanol | 4.0 | 17.8 | 118 |

| 2-Propanol (IPA) | 4.3 | 19.9 | 82 |

| Ethanol | 5.2 | 24.5 | 78 |

| Methanol | 6.6 | 32.7 | 65 |

| Water | 10.2 | 80.1 | 100 |

Conclusion

References

- 1. This compound | C6H2ClF3 | CID 2736662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

The Versatile Virtuoso: 1-Chloro-2,4,6-trifluorobenzene as a Premier Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for designing next-generation pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties imparted by fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the arsenal of fluorinated building blocks available to the modern chemist, 1-chloro-2,4,6-trifluorobenzene stands out as a particularly versatile and reactive scaffold. This technical guide offers a comprehensive exploration of its intrinsic reactivity and its application in key synthetic transformations, providing field-proven insights and detailed protocols for its effective utilization.

The Electronic Landscape: Understanding the Reactivity of this compound

The reactivity of this compound is dictated by the interplay of the electronic effects of its halogen substituents. The three fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This effect significantly lowers the electron density of the benzene ring, rendering it susceptible to nucleophilic attack. The chlorine atom, while also electron-withdrawing, is a more facile leaving group compared to fluorine in many palladium-catalyzed cross-coupling reactions. This differential reactivity is the key to its utility as a versatile building block.

The substitution pattern is also crucial. The fluorine atoms positioned ortho and para to the chlorine atom create a highly electron-deficient environment at the carbon bearing the chlorine, further activating it towards certain reaction classes. This unique electronic architecture allows for selective transformations at different positions on the ring, making it a powerful tool for constructing complex molecular architectures.

Key Synthetic Transformations: A Practical Guide

This compound is a valuable substrate for a variety of powerful C-C and C-N bond-forming reactions. This section provides an overview of its application in Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including detailed experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring makes it an excellent substrate for SNAr reactions. In these reactions, a nucleophile attacks the aromatic ring, displacing one of the halogen substituents. While fluorine is typically a poor leaving group in nucleophilic substitution on aliphatic systems, on electron-poor aromatic rings, its high electronegativity activates the ring towards nucleophilic attack, and it can be displaced, although the chlorine is generally more labile.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of N-(2,4,6-Trifluorophenyl)morpholine

This protocol details the reaction of this compound with morpholine, a common secondary amine, via an SNAr reaction.

| Reagent | MW | Amount | Moles | Equivalents |

| This compound | 166.53 | 1.67 g | 10.0 mmol | 1.0 |

| Morpholine | 87.12 | 1.05 g | 12.0 mmol | 1.2 |

| Potassium Carbonate | 138.21 | 2.76 g | 20.0 mmol | 2.0 |

| Dimethylformamide (DMF) | - | 20 mL | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.67 g, 10.0 mmol), morpholine (1.05 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Add dimethylformamide (20 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2,4,6-trifluorophenyl)morpholine.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent coupling partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds at the position of the chlorine atom.